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Introduction

Lamin B1 (LMNB1) is a critical structural component of the nuclear lamina, a protein meshwork
that underlies the inner nuclear membrane.[1] Beyond its structural role, Lamin Bl is integral to
numerous nuclear processes, including DNA replication, gene expression regulation, and
chromatin organization.[1] Chromatin Immunoprecipitation (ChiIP) is a powerful technique used
to investigate the interaction between proteins and DNA within the native chromatin context of
the cell. This application note provides a detailed protocol for performing ChlIP to identify the
genomic regions associated with Lamin B1. The successful application of this protocol can
provide valuable insights into the role of Lamin B1 in maintaining genome integrity and
regulating gene expression, which can be relevant for various fields of research, including
cancer biology and developmental disorders.

Principle of the Method

The ChIP procedure begins with the cross-linking of proteins to DNA using formaldehyde. The
cells are then lysed, and the chromatin is sheared into smaller fragments, typically between
200 and 1000 base pairs, by sonication or enzymatic digestion.[2] An antibody specific to the
target protein, in this case, Lamin B1, is used to immunoprecipitate the protein-DNA
complexes.[3] Following immunoprecipitation, the cross-links are reversed, and the DNA is
purified. The purified DNA can then be analyzed by various methods, such as qPCR, ChIP-seq,
or microarrays, to identify the specific genomic loci that were bound by the target protein.
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Experimental Protocol

This protocol is optimized for cultured mammalian cells. For other sample types, such as
tissues, further optimization may be required.

Materials and Reagents

e Cell Culture: Mammalian cells of interest (e.g., HeLa, HEK293T)
e Cross-linking: 37% Formaldehyde, 1.25 M Glycine
o Cell Lysis Buffers:

o Lysis Buffer 1 (LB1): 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10%
glycerol, 0.5% NP-40, 0.25% Triton X-100

o Lysis Buffer 2 (LB2): 10 mM Tris-HCI, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA

o Lysis Buffer 3 (LB3): 10 mM Tris-HCI, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA,
0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine

e Shearing: Sonication or enzymatic digestion (e.g., micrococcal nuclease) equipment.
e Immunoprecipitation:

o ChIP-validated anti-Lamin B1 antibody

o Isotype control IgG (e.g., Rabbit IgG)

o Protein A/G magnetic beads

o ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCI, pH
8.1, 167 mM NaCl

o Wash Buffers:

o Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI, pH 8.1,
150 mM NaCl
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o High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI, pH 8.1,
500 mM NacCl

o LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCI,
pH 8.1

e Elution and Reverse Cross-linking:

[¢]

Elution Buffer: 1% SDS, 0.1 M NaHCO3

5 M NacCl

[e]

RNase A

o

Proteinase K

[¢]

o DNA Purification: Phenol:chloroform:isoamyl alcohol or a commercial DNA purification Kit.

e Protease Inhibitor Cocktail

Procedure

1. Cross-linking of Protein to DNA

e Grow cells to 80-90% confluency.

e Add formaldehyde to the culture medium to a final concentration of 1% (from a 37% stock).
 Incubate for 10 minutes at room temperature with gentle shaking.

e Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[4]
¢ Incubate for 5 minutes at room temperature.

o Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Preparation

e Harvest cells by scraping and pellet by centrifugation.
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Resuspend the cell pellet in Lysis Buffer 1 supplemented with protease inhibitors and
incubate on ice.

Pellet the nuclei and resuspend in Lysis Buffer 2 with protease inhibitors.

Pellet the nuclei and resuspend in Lysis Buffer 3 with protease inhibitors.

Shear the chromatin to an average size of 200-1000 bp. This can be achieved by:

o Sonication: This method uses mechanical force and may require optimization of power
settings and duration for your specific cell type and equipment.[5]

o Enzymatic Digestion: This method uses micrococcal nuclease to digest the DNA and can
be a gentler alternative to sonication.[2]

After shearing, centrifuge to pellet cellular debris. The supernatant contains the soluble
chromatin.

. Immunoprecipitation

Determine the chromatin concentration.

Dilute the chromatin in ChIP Dilution Buffer.

Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

Incubate a fraction of the pre-cleared chromatin with a ChlP-validated anti-Lamin B1
antibody overnight at 4°C with rotation. Use an isotype control IgG for the negative control.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate
for 2-4 hours at 4°C with rotation.

. Washing

Pellet the beads using a magnetic stand and discard the supernatant.

Perform sequential washes to remove non-specifically bound proteins and DNA:
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Once with Low Salt Wash Buffer.

[e]

o

Once with High Salt Wash Bulffer.

Once with LiCl Wash Buffer.

[¢]

[¢]

Twice with TE Buffer (10 mM Tris-HCI, pH 8.0, 1 mM EDTA).
5. Elution and Reverse Cross-linking

o Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at
room temperature.

e Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 4 hours (or
overnight).

o Treat with RNase A to digest RNA.
o Treat with Proteinase K to digest proteins.[6]
6. DNA Purification

o Purify the DNA using either phenol:chloroform:isoamyl alcohol extraction followed by ethanol
precipitation or a commercial DNA purification Kit.

e Resuspend the purified DNA in nuclease-free water or TE buffer.
7. Downstream Analysis The purified DNA can be analyzed using various techniques:
e Quantitative PCR (gPCR): To quantify the enrichment of specific DNA sequences.

o ChIP-sequencing (ChIP-seq): For genome-wide mapping of Lamin B1 binding sites.

Data Presentation

Table 1: Quantitative Parameters for Lamin B1 ChIP
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Parameter

Recommended Value

Notes

Starting Cell Number

1 x 107 - 2 x 107 cells per IP

Can be adjusted based on cell
type and Lamin B1 expression

levels.

Formaldehyde Concentration

1% final concentration

Cross-linking time should be

optimized (e.g., 8-15 minutes).

The optimal amount may vary

Chromatin Amount per IP 10 - 25 ug depending on the antibody and
cell type.
The optimal antibody
Anti-Lamin B1 Antibody 1-5ugperlP concentration should be

determined empirically.

Isotype Control IgG

Same amount as the primary

antibody

Essential for assessing non-

specific binding.

Sonication Fragment Size

200 - 1000 bp

Verify fragment size on an

agarose gel.

Reverse Cross-linking

65°C for at least 4 hours

Overnight incubation is also

common.

Visualization of the Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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